1,3-Dioxane, 2-phenyl-4-(1-propenyl)-
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Overview
Description
1,3-Dioxane, 2-phenyl-4-(1-propenyl)-: is an organic compound with the molecular formula C12H14O2 It is a heterocyclic compound containing a six-membered ring with two oxygen atoms at the 1 and 3 positions, a phenyl group at the 2 position, and a propenyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a cyclic acetal or ketal, which provides stability against nucleophiles and bases. A standard procedure employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for 1,3-dioxanes often involve similar synthetic routes but on a larger scale. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide in absolute alcohol has been reported to yield high amounts of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxane, 2-phenyl-4-(1-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like KMnO4 and OsO4.
Reduction: Reduction reactions can be carried out using reagents such as LiAlH4 and NaBH4.
Substitution: The compound can undergo substitution reactions with nucleophiles like RLi and RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium reagents (RLi) or Grignard reagents (RMgX) in anhydrous conditions.
Major Products Formed:
Scientific Research Applications
1,3-Dioxane, 2-phenyl-4-(1-propenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Dioxane, 2-phenyl-4-(1-propenyl)- involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile depending on the reaction conditions. It can form stable intermediates through acetal or ketal formation, which can then undergo further transformations .
Comparison with Similar Compounds
1,3-Dioxane, 2-phenyl-: Similar structure but lacks the propenyl group at the 4 position.
1,3-Dioxane, 4-phenyl-: Similar structure but the phenyl group is at the 4 position instead of the 2 position.
1,3-Dioxolane, 2-phenyl-: A five-membered ring analog with similar functional groups.
Uniqueness: 1,3-Dioxane, 2-phenyl-4-(1-propenyl)- is unique due to the presence of both a phenyl and a propenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it a valuable compound for various synthetic and industrial applications .
Properties
CAS No. |
76411-45-5 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-phenyl-4-prop-1-enyl-1,3-dioxane |
InChI |
InChI=1S/C13H16O2/c1-2-6-12-9-10-14-13(15-12)11-7-4-3-5-8-11/h2-8,12-13H,9-10H2,1H3 |
InChI Key |
HLBAOOXOQMCWMO-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1CCOC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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